molecular formula C17H17NO3 B6380349 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol CAS No. 1261951-14-7

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol

Cat. No.: B6380349
CAS No.: 1261951-14-7
M. Wt: 283.32 g/mol
InChI Key: RJAPOOIGHLLQHF-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol is an organic compound with a complex structure that includes a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxyphenol moiety

Properties

IUPAC Name

N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-16-10-12(5-8-15(16)19)11-3-2-4-13(9-11)17(20)18-14-6-7-14/h2-5,8-10,14,19H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAPOOIGHLLQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685748
Record name N-Cyclopropyl-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-14-7
Record name N-Cyclopropyl-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the cyclopropylaminocarbonyl intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The phenolic and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and methoxy derivatives.

Scientific Research Applications

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid
  • 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine
  • 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid

Uniqueness

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol is unique due to its specific structural features, such as the presence of both a cyclopropylaminocarbonyl group and a methoxyphenol moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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